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Abstract

AM-92016 hydrochloride, chemically known as 1-(4-Methanesulfonamidophenoxy)-3-(N-
methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride, is a potent and specific
blocker of the time-dependent delayed rectifier potassium current (IK). Its discovery in the early
1990s emerged from a focused research effort to develop novel Class Il antiarrhythmic agents.
This endeavor aimed to isolate the action potential-prolonging effects, characteristic of Class IlI
drugs, from the B-adrenoceptor blocking activity present in existing compounds like sotalol.
This technical guide provides a comprehensive overview of the discovery, history, and seminal
preclinical characterization of AM-92016 hydrochloride, presenting key quantitative data,
detailed experimental protocols, and logical workflows to illuminate its development.

Introduction: The Quest for a Pure Class lli
Antiarrhythmic Agent

In the late 20th century, the management of cardiac arrhythmias was a significant clinical
challenge. Class Il antiarrhythmic drugs, which prolong the cardiac action potential duration
(APD) and the effective refractory period (ERP), were a promising therapeutic class. Sotalol, a
compound possessing both B-blocking (Class Il) and APD-prolonging (Class Ill) activities, was
a notable example. However, its 3-blockade could lead to undesirable side effects. This
prompted a search for new chemical entities that exhibited "pure” Class Il activity by
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selectively blocking the delayed rectifier potassium current (IK), a key current in cardiac
repolarization, without affecting 3-adrenoceptors.

Discovery and Synthesis

AM-92016 hydrochloride was developed as part of a series of (4-
methanesulfonamidophenoxy)propanolamines, which were synthesized and evaluated as
potential Class Il antiarrhythmic agents by a team of researchers at the University of Oxford.
The foundational research, published in 1991 and 1992, detailed the synthesis and
pharmacological evaluation of these novel sotalol analogues. In these initial studies, AM-92016
was referred to as "compound II".

The core discovery was the successful separation of the desired potassium channel blocking
activity from the B-adrenoceptor blocking properties inherent in the sotalol template. This was
achieved through systematic chemical modifications of the sotalol molecule.

Logical Workflow for the Discovery and Characterization
of AM-92016
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Conceptualization & Synthesis

Design of Sotalol Analogues to Separate Class Il and Class Il Activities

i

Synthesis of a Series of (4-methanesulfonamidophenoxy)propanolamines

In-Vitro Bvaluation

Isolation of Guinea-Pig and Rabbit Ventricular Myocytes

l

Measurement of Action Potential Duration (APD)

i

Voltage-Clamp Experiments to Identify Mechanism of Action

i

Identification of Selective Blockade of Delayed Rectifier K+ Current (IK)

In-Vivo Characterization

Administration to Anesthetized Guinea-Pigs and Pigs

i

Assessment of Cardiovascular and Hemodynamic Effects

i

Observation of Proarrhythmic and Prohypertensive Activity

Click to download full resolution via product page

Discovery and characterization workflow for AM-92016.
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In-Vitro Pharmacological Profile

The initial characterization of AM-92016 was performed on isolated ventricular cells from
guinea pigs and rabbits. These studies revealed its potent and selective effects on cardiac
repolarization.

Effects on Action Potential Duration

AM-92016 was shown to significantly prolong the action potential duration at both 20% and
90% repolarization levels in a concentration-dependent manner, without affecting the resting
membrane potential. This effect is a hallmark of Class Il antiarrhythmic activity.

Table 1: Effect of AM-92016 on Action Potential Duration (APD) in Guinea-Pig Ventricular Cells

. APD at 20% Repolarization = APD at 90% Repolarization
Concentration (nM)

(% increase) (% increase)
10 152+3.1 125+2.8
30 35.7+45 30.1+3.9
100 60.3+5.8 55.2+5.1

Data are presented as mean + S.E.M.

Mechanism of Action: Selective Blockade of the Delayed
Rectifier Potassium Current (IK)

Voltage-clamp experiments were conducted to elucidate the mechanism underlying the
observed APD prolongation. These studies demonstrated that AM-92016 is a potent and
selective blocker of the time-dependent delayed rectifier potassium current (IK). The blockade
was found to be time-dependent, and the IC50 for this effect was approximately 30 nM.
Importantly, AM-92016 did not affect other significant cardiac ion channels, including the L-type
calcium current and the fast sodium current, at concentrations where it effectively blocked IK.
This selectivity confirmed its status as a "pure” Class Ill agent, devoid of the multi-channel
effects seen with some other antiarrhythmics.
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In-Vivo Cardiovascular Effects

Subsequent in-vivo studies in anesthetized guinea pigs and pigs provided further insights into
the cardiovascular profile of AM-92016.

Hemodynamic and Electrophysiological Effects

In anesthetized guinea pigs, administration of AM-92016 (in doses ranging from 10 pg/kg to 5
mg/kg) resulted in significant increases in heart rate, systolic arterial blood pressure, left
ventricular systolic pressure, and the contractile index dp/dtmax.[1] Interestingly, it also caused
a significant decrease in the QT interval of the electrocardiogram.[1]

Table 2: In-Vivo Cardiovascular Effects of AM-92016 in Anesthetized Guinea-Pigs

Parameter Control AM-92016 (1 mgl/kg)
Heart Rate (beats/min) 248 £ 12 264 £ 16
Systolic Blood Pressure
58+ 4 64+ 4
(mmHg)
dP/dtmax (mmHg/s) 2529 + 264 4612 + 134
QT Interval (ms) 129+ 10 102 +4

*P < 0.05 compared with control. Data are presented as mean + S.E.M.[2]

Proarrhythmic Activity

Despite its intended antiarrhythmic mechanism, in-vivo studies revealed that AM-92016
exhibited proarrhythmic activity.[1] In ouabain-induced arrhythmia models in guinea pigs, AM-
92016 shortened the time to the onset of the first arrhythmia and ventricular fibrillation.[1]
Similarly, in a pig model of coronary artery occlusion, AM-92016 increased the total number of
arrhythmias and reduced the time to the onset of ventricular fibrillation.[1] These findings
highlighted the complex translation from in-vitro potency to in-vivo safety and efficacy for Class
[l antiarrhythmic agents.

Experimental Protocols
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The following are summaries of the key experimental methodologies employed in the initial
characterization of AM-92016.

Isolation of Ventricular Myocytes

Single ventricular myocytes were isolated from the hearts of adult guinea pigs and rabbits
using a combination of enzymatic and mechanical dispersion. The hearts were typically
perfused with a calcium-free solution followed by a solution containing collagenase and
protease to digest the extracellular matrix. The ventricular tissue was then minced and gently
agitated to release individual myocytes.

Electrophysiological Recordings

Action potentials and membrane currents were recorded using the whole-cell patch-clamp
technique.

» Action Potential Recordings: Cells were superfused with a physiological salt solution (e.g.,
Tyrode's solution) at 35-37°C. Action potentials were elicited by brief depolarizing current
pulses delivered through the patch pipette.

» Voltage-Clamp Recordings of IK: To isolate the delayed rectifier potassium current, other
ionic currents were blocked pharmacologically. For example, the L-type calcium current was
blocked with a dihydropyridine antagonist like nisoldipine, and the fast sodium current was
inactivated by using a holding potential of around -40 mV. A series of depolarizing voltage
steps were applied to elicit IK, and the resulting currents were measured.

In-Vivo Cardiovascular Studies

o Anesthetized Guinea-Pig Model: Guinea pigs were anesthetized, and catheters were
inserted into a carotid artery and a jugular vein for blood pressure measurement and drug
administration, respectively. A catheter was also placed in the left ventricle to measure left
ventricular pressure and derive dp/dtmax. The ECG was recorded to measure heart rate and
the QT interval.

e Ouabain-Induced Arrhythmia Model: After baseline measurements, a continuous intravenous
infusion of ouabain was initiated to induce arrhythmias. The time to the first arrhythmia and
the onset of ventricular fibrillation were recorded in the presence and absence of AM-92016.
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» Anesthetized Pig Model of Myocardial Ischemia: Pigs were anesthetized, and a thoracotomy
was performed to expose the heart. The left anterior descending coronary artery was
occluded to induce myocardial ischemia and arrhythmias. The number and type of
arrhythmias were quantified.

Conclusion

The discovery and development of AM-92016 hydrochloride represent a significant chapter in
the pursuit of selective Class Il antiarrhythmic agents. The research successfully demonstrated
the feasibility of designing sotalol analogues that retain potent IK blocking activity while being
devoid of -adrenoceptor antagonism. The in-vitro characterization of AM-92016 provided a
clear understanding of its mechanism of action as a highly specific blocker of the delayed
rectifier potassium current. However, the subsequent in-vivo findings, which revealed
proarrhythmic and prohypertensive effects, underscored the complexities of cardiac
pharmacology and the challenges of translating a specific molecular action into a safe and
effective therapeutic outcome. The story of AM-92016 remains a valuable case study for
researchers and drug development professionals in the field of cardiovascular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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